1-[2-(5-methyl-1H-indol-3-yl)ethyl]-N-[2-(morpholin-4-yl)ethyl]-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-[2-(5-methyl-1H-indol-3-yl)ethyl]-N-[2-(morpholin-4-yl)ethyl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features an indole moiety, a morpholine ring, and a pyrrolidine-3-carboxamide structure. Indole derivatives are known for their diverse biological activities and are often found in natural products and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(5-methyl-1H-indol-3-yl)ethyl]-N-[2-(morpholin-4-yl)ethyl]-5-oxopyrrolidine-3-carboxamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Attachment of the Ethyl Chain: The indole derivative is then alkylated with an appropriate ethyl halide to introduce the ethyl chain.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving an amine and a carbonyl compound.
Coupling with Morpholine: The final step involves coupling the synthesized indole and pyrrolidine derivatives with morpholine using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for such complex molecules often involve optimizing the reaction conditions to maximize yield and purity. This includes using high-pressure reactors, automated synthesis machines, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[2-(5-methyl-1H-indol-3-yl)ethyl]-N-[2-(morpholin-4-yl)ethyl]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives of the pyrrolidine ring.
Substitution: Formation of N-alkylated morpholine derivatives.
Scientific Research Applications
1-[2-(5-methyl-1H-indol-3-yl)ethyl]-N-[2-(morpholin-4-yl)ethyl]-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[2-(5-methyl-1H-indol-3-yl)ethyl]-N-[2-(morpholin-4-yl)ethyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Methoxy-1H-indol-3-yl)ethanamine (5-Methoxytryptamine)
- Ethyl [1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetate
Uniqueness
1-[2-(5-methyl-1H-indol-3-yl)ethyl]-N-[2-(morpholin-4-yl)ethyl]-5-oxopyrrolidine-3-carboxamide is unique due to its combination of an indole moiety, a morpholine ring, and a pyrrolidine-3-carboxamide structure. This unique structure contributes to its diverse biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C22H30N4O3 |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
1-[2-(5-methyl-1H-indol-3-yl)ethyl]-N-(2-morpholin-4-ylethyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C22H30N4O3/c1-16-2-3-20-19(12-16)17(14-24-20)4-6-26-15-18(13-21(26)27)22(28)23-5-7-25-8-10-29-11-9-25/h2-3,12,14,18,24H,4-11,13,15H2,1H3,(H,23,28) |
InChI Key |
BUQIZDHWXQRUOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CCN3CC(CC3=O)C(=O)NCCN4CCOCC4 |
Origin of Product |
United States |
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